(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561786
InChI: InChI=1S/C7H12N2O/c1-3-9-6(2)4-8-7(9)5-10/h4,10H,3,5H2,1-2H3
SMILES: CCN1C(=CN=C1CO)C
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol

CAS No.:

Cat. No.: VC13561786

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name (1-ethyl-5-methylimidazol-2-yl)methanol
Standard InChI InChI=1S/C7H12N2O/c1-3-9-6(2)4-8-7(9)5-10/h4,10H,3,5H2,1-2H3
Standard InChI Key PYASKCHCLGEAIA-UHFFFAOYSA-N
SMILES CCN1C(=CN=C1CO)C
Canonical SMILES CCN1C(=CN=C1CO)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (1-ethyl-5-methylimidazol-2-yl)methanol, reflects its substitution pattern:

  • 1-position: Ethyl group (-CH₂CH₃)

  • 2-position: Methanol group (-CH₂OH)

  • 5-position: Methyl group (-CH₃)

The planar imidazole ring provides aromatic stability, while the polar hydroxyl group enhances solubility in protic solvents. The ethyl and methyl substituents introduce steric and electronic effects that influence reactivity.

Key Physicochemical Data

PropertyValueSource
Molecular formulaC₇H₁₂N₂O
Molecular weight140.18 g/mol
SMILES notationCCN1C(=CN=C1CO)C
InChIKeyPYASKCHCLGEAIA-UHFFFAOYSA-N

Synthesis Methods

Lithiation and Organometallic Approaches

A common strategy involves treating 2-acylimidazoles with organometallic reagents. For example, 2-lithio-1-methyl-1H-imidazole reacts with carbonyl compounds to form imidazolylmethanol derivatives . This method, adapted for (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol, proceeds via nucleophilic addition to ketones or aldehydes, followed by protonation.

Example Reaction Pathway:

  • Generate 2-lithio-1-ethyl-5-methyl-1H-imidazole via deprotonation with n-butyllithium.

  • Add formaldehyde or a substituted aldehyde to form the alcohol intermediate.

  • Quench with aqueous NH₄Cl to yield the final product .

Biological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In vitro studies show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Modifications to the ethyl or methyl groups could optimize potency and selectivity.

Material Science Applications

Coordination Chemistry

The hydroxyl and nitrogen atoms in the imidazole ring enable ligand behavior. For example, the compound forms complexes with transition metals like Cu(II) or Fe(III), which are studied for catalytic or magnetic properties.

Proposed Coordination Modes:

  • Monodentate: Binding via the hydroxyl oxygen.

  • Bidentate: Coordination through both the hydroxyl oxygen and imidazole nitrogen.

Polymerization and Catalysis

The methanol group participates in condensation reactions, making the compound a potential monomer for polyesters or polyurethanes. Its imidazole core also serves as a catalyst in Knoevenagel condensations or Diels-Alder reactions .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the ethyl, methyl, or hydroxyl groups could elucidate key pharmacophores. For example:

  • Replacing the ethyl group with longer alkyl chains to enhance lipophilicity.

  • Introducing electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties .

Green Chemistry Applications

Exploring solvent-free or microwave-assisted syntheses could reduce environmental impact. Additionally, the compound’s potential as a biodegradable ligand or catalyst warrants investigation .

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